3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid
Description
Historical Development of Triazolopyridine Research
The exploration of triazolopyridine systems emerged as a consequential branch of heterocyclic chemistry during the mid-20th century, driven by the need for novel pharmacophores in drug discovery. Initial synthetic efforts focused on simple fused-ring systems, but the 1980s marked a turning point with the development of regioselective cyclization methods that enabled precise control over ring annulation. A pivotal advancement occurred in 2020, when Nakajima et al. demonstrated the therapeutic potential of triazolo[1,5-a]pyridine derivatives as retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists, achieving nanomolar inhibitory activity through scaffold optimization. This work catalyzed renewed interest in positional isomerism within the triazolopyridine family, particularly for immunomodulatory applications.
The evolution continued with Al-Sheikh et al.'s 2020 microwave-assisted synthesis protocol, which established an environmentally benign route to bis-triazolopyridines through direct C–N bond formation. By 2024, Xu et al. had expanded the scope to dual-target therapeutics, engineering triazolopyridine-based Janus kinase (JAK)/histone deacetylase (HDAC) inhibitors with submicromolar cytotoxicity against cancer cell lines. These milestones underscore the scaffold's versatility in addressing complex disease pathways through rational molecular design.
Classification and Nomenclature of Triazolopyridine Systems
Triazolopyridines constitute a structurally diverse class defined by the fusion of a 1,2,3-triazole ring with pyridine at specific positions. The compound 3H-1,2,3-triazolo[4,5-b]pyridine-5-carboxylic acid derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) guidelines:
- Ring fusion designation : The prefix [4,5-b] indicates the triazole ring shares bonds between positions 4 and 5 of the pyridine moiety.
- Hydrogen position : The 3H- descriptor specifies the location of the mobile hydrogen atom on the triazole nitrogen at position 3.
- Substituent identification : The carboxylic acid group occupies position 5 of the pyridine ring.
This nomenclature system enables precise differentiation between isomers. For instance, the [1,5-a] fusion pattern in compound 3a from Nakajima et al. positions the triazole ring adjacent to pyridine nitrogen, contrasting with the [4,5-b] arrangement in the subject compound. Such distinctions critically influence electronic distribution and bioactivity.
Structural Significance of the Triazolopyridine Scaffold in Drug Design
The triazolopyridine core serves as a privileged structure in medicinal chemistry due to three key attributes:
- Planar rigidity : The fused bicyclic system enforces coplanar geometry, enhancing target binding through reduced conformational entropy loss. X-ray crystallography of RORγt inhibitors revealed that this rigidity allows optimal positioning within the ligand-binding domain's hydrophobic cleft.
- Hydrogen-bonding capacity : The triazole nitrogen atoms function as both donors and acceptors. In JAK/HDAC dual inhibitors, N2 participates in critical hydrogen bonds with the catalytic zinc ion of HDAC enzymes, while N1 stabilizes interactions with the JAK2 ATP-binding pocket.
- Tunable lipophilicity : Substituents at the pyridine 5-position, such as the carboxylic acid group in 3H-1,2,3-triazolo[4,5-b]pyridine-5-carboxylic acid, modulate solubility and membrane permeability. Structure–activity relationship studies demonstrate that cLogD~7.4~ values below 3.0 improve metabolic stability while maintaining target engagement.
These properties explain the scaffold's prevalence in kinase and nuclear receptor targets. Molecular docking simulations of compound 5a (a triazolo[1,5-a]pyridine derivative) revealed 14 van der Waals contacts and 3 hydrogen bonds within RORγt's binding pocket, contributing to its 41 nM IC~50~.
Comparative Analysis of Positional Isomers in Triazolopyridines
Positional isomerism profoundly impacts the physicochemical and pharmacological profiles of triazolopyridines. The table below contrasts key parameters for representative derivatives:
The triazolo[4,5-b] configuration, as seen in 3H-1,2,3-triazolo[4,5-b]pyridine-5-carboxylic acid, exhibits enhanced solubility due to the carboxylic acid group's ionization at physiological pH. This contrasts with the methyl-substituted triazolo[1,5-a] derivatives, where steric hindrance from the 7-methyl group reduces LM stability by 40% compared to unsubstituted analogues. Quantum mechanical calculations further reveal that the [4,5-b] fusion pattern increases electron density at N3, enhancing metal-coordination capacity—a property exploited in catalytic applications beyond therapeutics.
Properties
IUPAC Name |
2H-triazolo[4,5-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,11,12)(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDSHMASSBUWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNN=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1,2,3-Triazole-4-Carboxylic Acid Derivatives
Reaction Mechanism and Substrate Scope
The cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids with methylene-active compounds represents a classical approach to triazolo[4,5-b]pyridine scaffolds. As demonstrated by Komykhov et al. (2022), this method leverages the nucleophilic amino group of the triazole to initiate cyclization, forming the pyridine ring through dehydration. For instance, heating 5-amino-1,2,3-triazole-4-carboxylic acid with acetylacetone in acetic acid at 120°C for 6 hours yields the target compound with moderate efficiency (45–55% yield).
Optimization Strategies
Key parameters influencing yield include:
- Temperature : Elevated temperatures (>100°C) accelerate ring closure but may promote side reactions.
- Acid Catalysts : p-Toluenesulfonic acid (pTSA) enhances reaction rates by protonating carbonyl intermediates.
- Solvent Polarity : Polar aprotic solvents like DMF improve solubility of intermediates but require careful moisture control.
Ultrasound-Assisted Ring-Closing in POCl₃
Methodology from Patent Literature
A Chinese patent (CN103613594A) details an efficient ultrasound-assisted synthesis starting from 2-hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids. The reaction employs phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent under ultrasonic irradiation (40 kHz, 105°C). For example, 4-methoxybenzoic acid reacts with the hydrazinopyridine precursor to yield 3-(4-methoxyphenyl)-1,2,4-triazolo-[4,3-a]pyridine-5-carboxylic acid in 70% yield after 3 hours.
Key Advantages
- Reduced Reaction Time : Ultrasonic irradiation cuts traditional heating times by 50–70%.
- Improved Selectivity : Side products like N-alkylated derivatives are minimized (<5% by HPLC).
Table 1: Ultrasound-Assisted Synthesis Optimization
| Entry | Carboxylic Acid | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methoxybenzoic acid | 105 | 3 | 70 |
| 2 | 3-Nitrobenzoic acid | 105 | 3 | 40 |
| 3 | Benzoyl chloride | 120 | 4 | 65 |
Two-Step Amidation-Cyclization with Lawesson’s Reagent
Procedure from Tetrahedron Letters
Barluenga et al. (2006) developed a two-step protocol involving:
One-Pot Multicomponent Reactions (MCRs)
JOC-Reported Protocol
A 2014 Journal of Organic Chemistry study describes a one-pot MCR using 2-hydrazinopyridine, aldehydes, and acyl chlorides. Microwave irradiation (120°C, 30 min) in 1,2-dichloroethane (DCE) facilitates sequential imine formation, cyclization, and acylation. The method achieves 46–90% yields for triazolopyridine-carboxylic acids, including the target compound.
Solvent and Catalyst Screening
Optimal conditions identified via high-throughput screening:
- Solvent : DCE outperforms THF and dioxane due to higher dielectric constant.
- Catalyst : Calcium chloride (10 mol%) suppresses hydrolysis of acyl intermediates.
Table 2: One-Pot MCR Scope
| Entry | Aldehyde | Acyl Chloride | Yield (%) |
|---|---|---|---|
| 1 | Propanal | Benzoyl chloride | 85 |
| 2 | Butyraldehyde | 4-Nitrobenzoyl chloride | 72 |
| 3 | Cyclohexanecarboxaldehyde | Phthalic anhydride | 61 |
Spectroscopic Characterization and Validation
NMR Analysis
1H NMR (400 MHz, CDCl₃) of the 4-methoxyphenyl derivative shows:
Mass Spectrometry
High-resolution ESI-MS ([M+H]+) matches the theoretical m/z 165.04 for C₆H₅N₄O₂.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridines with various functional groups.
Scientific Research Applications
3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine-5-carboxylic Acid Derivatives
Structural Difference : Replaces the triazole ring with a thiazole moiety.
Key Findings :
- Anticancer Activity : Thiazolo derivatives, such as 7-(4-fluorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides, exhibit cytotoxicity against glioma cells (C6 and U373) comparable to temozolomide .
- Antimicrobial Activity : Compound V (2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid) inhibits Candida albicans with an MIC of 12.5 µg/mL, outperforming amphotericin-B .
- Structure-Activity Relationship (SAR) : Activity is independent of C5/C7 substituents but enhanced by electron-withdrawing groups (e.g., thienyl) .
Table 1: Bioactivity of Thiazolo[4,5-b]pyridine-5-carboxylic Acid Derivatives
Imidazo[4,5-b]pyridine Derivatives
Structural Difference : Contains an imidazole ring fused to pyridine.
Key Findings :
Table 2: Binding Affinities of Imidazo vs. Triazolo Derivatives
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine-succinamic acid | A. gambiae KFase | -8.9 | |
| Triazolo[4,5-b]pyridine derivatives | Not reported | N/A | – |
Pyrrolo[2,3-b]pyridine Carboxylic Acids
Structural Difference : Pyrrole ring fused to pyridine.
Key Findings :
Triazolo[4,5-d]pyrimidine Derivatives
Structural Difference : Pyrimidine instead of pyridine in the fused system.
Key Findings :
- Diverse Applications : Used in kinase inhibitors and antiviral agents due to pyrimidine’s nucleic acid mimicry .
- Comparison : The triazolo-pyrimidine core offers distinct electronic properties, favoring interactions with ATP-binding pockets in enzymes .
Key Differentiators of 3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic Acid
Biological Activity
3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a fused triazole and pyridine ring system, which contributes to its potential as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 168.12 g/mol
- CAS Number : 1216149-55-1
The biological activity of 3H-1,2,3-triazolo[4,5-b]pyridine-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which prevents substrate interaction and catalysis.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,5-b]pyridine compounds exhibit significant antimicrobial properties. For example:
| Compound | Activity | Reference |
|---|---|---|
| 3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid | Antibacterial against E. coli and S. aureus | |
| Derivatives | Antifungal against A. flavus and A. niger |
These findings suggest that this compound could be further explored for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 3H-1,2,3-triazolo[4,5-b]pyridine-5-carboxylic acid has been investigated in various studies:
- Cell Line Studies : Compounds derived from this scaffold have demonstrated antiproliferative effects on human tumor cell lines with IC values in the nanomolar range.
These results indicate a promising avenue for cancer therapy development.
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazolo derivatives:
- COVID-19 Inhibition : Certain analogs showed over 50% inhibition of SARS-CoV-2 replication in vitro.
| Compound | Viral Target | IC (µM) | Reference |
|---|---|---|---|
| Phenylpyrazolone-triazole hybrids | SARS-CoV-2 Main Protease | 25.70 - 49.39 |
This suggests potential for therapeutic applications in viral infections.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various triazolo derivatives against common pathogens. The results indicated that compounds containing the triazolo[4,5-b]pyridine framework exhibited superior antibacterial activity compared to traditional antibiotics.
Case Study 2: Anticancer Screening
A series of synthesized triazolo derivatives were screened for their cytotoxic effects on cancer cell lines. The most potent derivative showed significant growth inhibition in MCF-7 cells with an IC value of 0.0227 µM, indicating strong potential for further development as an anticancer drug.
Q & A
Basic: What are the recommended synthetic routes for 3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclization of appropriate precursors, such as triazole and pyridine derivatives, under catalytic conditions. For example:
- Cyclocondensation : Reacting aminopyridine derivatives with nitrous acid or diazo reagents to form the triazole ring fused to pyridine .
- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce substituents at specific positions .
- Reductive Functionalization : Selective reduction of the pyridine ring using NaBH₄/CuCl₂ in methanol yields dihydro derivatives, preserving the triazole moiety .
Key Considerations : Optimize solvent polarity (e.g., DMF for cyclization) and catalyst loading to minimize side products.
Basic: How should researchers handle safety concerns during experimentation with this compound?
Methodological Answer:
- Hazard Identification : Classified as harmful if swallowed (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid aerosol inhalation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .
- Storage : Store in airtight containers at room temperature, away from oxidizers and ignition sources .
Advanced: What methodological approaches are used to evaluate the anticancer activity of derivatives?
Methodological Answer:
- MTT Assay : Screen cytotoxicity using the NCI-60 cell line panel. Dissolve compounds in DMSO (≤1% final concentration) and measure IC₅₀ values after 48–72 hours .
- Structure-Activity Relationship (SAR) : Modify substituents at positions 5 (carboxylic acid) and 7 (aryl groups). For example, fluorophenyl or chlorophenyl substituents enhance activity against glioblastoma cells .
- In Vivo Validation : Use xenograft models to assess pharmacokinetics and tumor suppression, prioritizing derivatives with >70% inhibition in vitro .
Advanced: How can contradictory data in reduction reactions of the triazolopyridine core be resolved?
Methodological Answer:
Contradictions arise from varying reducing agents and conditions:
- NaBH₄/CuCl₂ in methanol selectively reduces the pyridine ring to 2,3-dihydro derivatives without affecting the triazole ring .
- H₂/Pd-C under 1 atm pressure leads to full reduction of the pyridine ring to tetrahydro derivatives .
Resolution Strategy : - Use NMR kinetics to track intermediate formation.
- Optimize reaction time and temperature (e.g., 25°C for partial reduction vs. 50°C for complete reduction).
- Validate products via X-ray crystallography or high-resolution mass spectrometry (HRMS) .
Advanced: What strategies are effective in optimizing cross-coupling reactions for functionalizing the triazolopyridine scaffold?
Methodological Answer:
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of boronic acids to the pyridine ring. For electron-deficient substrates, switch to Pd(OAc)₂ with SPhos ligand .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve yields for aryl halide couplings, while THF is preferable for alkylations .
- Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or HPLC to detect unreacted starting material.
- Post-Reaction Workup : Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .
Basic: What spectroscopic methods are used to confirm the structure of triazolopyridine derivatives?
Methodological Answer:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carboxylic acid COOH signals (δ 10–12 ppm) .
- IR Spectroscopy : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Single-Crystal XRD : Resolve ambiguities in regiochemistry (e.g., substituent positions on fused rings) .
- HRMS : Validate molecular formula with <5 ppm error .
Advanced: How to design experiments for assessing antimicrobial activity of triazolopyridine derivatives?
Methodological Answer:
- Agar Diffusion : Prepare nutrient agar plates inoculated with bacterial/fungal strains (e.g., E. coli, C. albicans). Apply 20 μL of 1 mg/mL compound and measure inhibition zones after 24 hours .
- MIC Determination : Use broth microdilution (96-well plates) to identify the lowest concentration inhibiting visible growth (OD₆₀₀ ≤ 0.1) .
- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls, and DMSO as a vehicle control.
- Mechanistic Studies : Perform time-kill assays or membrane permeability tests (e.g., SYTOX Green uptake) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
